molecular formula C9H11NO4S B083595 4-[(Ethylamino)sulfonyl]benzoic acid CAS No. 10252-64-9

4-[(Ethylamino)sulfonyl]benzoic acid

Cat. No. B083595
CAS RN: 10252-64-9
M. Wt: 229.26 g/mol
InChI Key: SKSHUBLFLCCPLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl-bridged oligo(benzoic acid)s, including structures similar to 4-[(Ethylamino)sulfonyl]benzoic acid, involves palladium-catalyzed methoxycarbonylation followed by hydrolysis and oxidation processes. This method showcases the compound's ability to form complex structures, such as supramolecular zig-zag chains, through hydrogen bonding, indicating its versatile reactivity and potential for constructing intricate molecular assemblies (Morohashi et al., 2014).

Molecular Structure Analysis

X-ray crystallography has been pivotal in understanding the molecular structure of related compounds, revealing detailed insights into their spatial arrangements and bonding patterns. For instance, the crystal structure analysis of 4,4'-bipyridine and 4-(sulfonylglycine)benzoic acid complexes demonstrates the role of hydrogen bonding and weak interactions in stabilizing the molecular structure, highlighting the importance of sulfonyl and carboxyl groups in forming supramolecular architectures (Yu & Li, 2008).

Chemical Reactions and Properties

Chemical reactions involving 4-[(Ethylamino)sulfonyl]benzoic acid derivatives, such as the copper-mediated ortho C-H sulfonylation, underscore the compound's reactivity towards forming sulfone moieties with high regioselectivity. This reactivity opens avenues for synthesizing various aryl sulfones, illustrating the compound's versatility in chemical transformations (Liu et al., 2015).

Physical Properties Analysis

The physical properties of 4-[(Ethylamino)sulfonyl]benzoic acid and its derivatives, such as solubility and extraction performance, can be deduced from the extraction behaviors of related oligo(benzoic acid)s. Their extractability towards lanthanoid ions and moderate selectivity for certain metals suggest specific interactions that are influenced by the structural characteristics of the sulfonyl and carboxyl groups (Morohashi et al., 2014).

Chemical Properties Analysis

The chemical properties, such as the reactivity of 4-[(Ethylamino)sulfonyl]benzoic acid derivatives towards inhibiting certain enzymes or interacting with metal ions, offer insights into the compound's potential for diverse applications. For example, benzamide-4-sulfonamides derived from 4-sulfamoyl benzoic acid exhibit potent inhibitory action against human carbonic anhydrase enzymes, highlighting the compound's utility in designing enzyme inhibitors (Abdoli et al., 2018).

Scientific Research Applications

Carbonic Anhydrase Inhibition

A series of benzamides incorporating sulfamoyl moieties, derived from sulfamoyl benzoic acid, were investigated for their inhibition effects on carbonic anhydrase (CA) isoforms. These compounds exhibited potent inhibitory activity against human (h) isoforms hCA II, VII, and IX in the low nanomolar or subnanomolar ranges, with hCA I being slightly less sensitive. This positions benzamide-4-sulfonamides as promising candidates for CA inhibition, a crucial aspect in treating conditions like glaucoma and edema (Abdoli et al., 2018).

Synthesis of Sulfonamide and Sulfonate Derivatives

Research highlights a simple, efficient, and eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives under green conditions. This approach yields products with high purity and yield, leveraging sulfonyl chlorides as starting materials. The synthesis process, involving the reaction of 4-(tosyloxy)benzoic acid and 4-((4-methylphenyl)sulfonamido)benzoic acid with 2-morpholinoethan-1-amine, underscores the potential of these methods in developing derivatives with significant biological applications (Almarhoon et al., 2019).

Ortho C-H Sulfonylation

The copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates demonstrates a method to achieve various aryl sulfones with excellent regioselectivity and good yields. This technique utilizes an 8-aminoquinoline moiety as a bidentate directing group, showcasing a novel pathway for functionalizing benzoic acid derivatives (Liu et al., 2015).

RXR-Selective Agonists Development

Sulfonic acid analogues of bexarotene were synthesized and assessed for selective retinoid X receptor (RXR) agonism. The study evaluated these compounds' ability to bind RXR and their potential in inhibiting proliferation in cutaneous T-cell lymphoma (CTCL) cells, suggesting that these analogues could offer therapeutic benefits with enhanced biological selectivity and potency compared to known treatments (Heck et al., 2016).

Interaction with Membrane Systems

The interaction between benzoic acid and benzoate with model membrane systems was characterized to understand how these simple aromatic acids interact with membrane components. Benzoic acid was found to penetrate deeper into the membrane/water interfaces compared to benzoate, providing insights into the antimicrobial activity of benzoic acid and laying the groundwork for investigating bacterial uptake of related compounds (Peters et al., 2016).

Safety And Hazards

While specific safety data for “4-[(Ethylamino)sulfonyl]benzoic acid” is not available, it’s important to handle all chemical substances with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

As for future directions, “4-[(Ethylamino)sulfonyl]benzoic acid” is currently used for research and development . Its potential applications in various fields such as medicine, materials science, and environmental science could be explored further.

properties

IUPAC Name

4-(ethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSHUBLFLCCPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346385
Record name 4-[(Ethylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Ethylamino)sulfonyl]benzoic acid

CAS RN

10252-64-9
Record name 4-[(Ethylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10252-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Ethylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction was carried out following the conditions of Example 32 using 4.4 g (20 mmol) of 4-chlorosulfonylbenzoic acid and an ethylamine solution instead of the 40% aqueous solution of methylamine. The reaction product was post-treated to obtain 2.92 g of 4-ethylaminosulfonylbenzoic acid (yield 64%).
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